molecular formula C9H15NO3 B13196084 Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13196084
M. Wt: 185.22 g/mol
InChI Key: INBNZZCMEKSCMQ-UHFFFAOYSA-N
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Description

Methyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate typically involves the reaction of p-aminophenol with other reagents to form the desired spiro compound. One common method involves the use of Michael addition and cyclopropanation reactions to eliminate α, β unsaturated olefinic bonds and reduce the Michael reactivity of the compound . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-tumor activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxa-4-azaspiro[44]nonane-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This structural configuration is believed to contribute to its biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

  • Condensation Reactions : Involving the reaction of β-keto esters with amines under acidic or basic conditions.
  • Cyclization Techniques : Utilizing cyclization reactions that incorporate both nitrogen and oxygen into the spirocyclic framework.
  • Enzymatic Methods : Some studies suggest using specific enzymes for selective hydroxylation to enhance yield and purity.

These synthetic approaches are critical for producing the compound in sufficient quantities for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. A study evaluating a series of derivatives demonstrated that compounds related to methyl 1-oxa-4-azaspiro[4.4]nonane exhibited potent cytotoxic effects against several cancer cell lines, including:

CompoundCell LineIC50 (µM)
11hA549 (Lung Cancer)0.18
11hMDA-MB-231 (Breast)0.08
11hHeLa (Cervical Cancer)0.15

These findings indicate that modifications to the spirocyclic structure can enhance anticancer activity, making it a promising candidate for further development .

The mechanism by which methyl 1-oxa-4-azaspiro[4.4]nonane exerts its biological effects involves interactions with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Binding : It can bind to receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • DNA Interaction : Some studies suggest potential interactions with DNA, affecting replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of methyl 1-oxa-4-azaspiro[4.4]nonane derivatives in preclinical settings:

  • Study on Lung Cancer : A derivative demonstrated an IC50 value of 0.18 µM against A549 cells, indicating high potency compared to standard chemotherapeutics.
  • Breast Cancer Research : Compounds showed significant cytotoxicity against MDA-MB-231 cells, outperforming common treatments like doxorubicin.
  • Combination Therapy Potential : Studies indicate that combining this compound with existing drugs may enhance overall therapeutic efficacy against resistant cancer types.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate

InChI

InChI=1S/C9H15NO3/c1-12-8(11)7-6-13-9(10-7)4-2-3-5-9/h7,10H,2-6H2,1H3

InChI Key

INBNZZCMEKSCMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2(N1)CCCC2

Origin of Product

United States

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